Molecular Weight Differentiation: Target Compound vs. 2-Chlorobenzyl Analog
The target compound (C₁₆H₂₁N₃, MW 255.36) possesses a molecular weight 34.44 g·mol⁻¹ lower than its 2-chlorobenzyl analog (C₁₆H₂₀ClN₃, MW 289.80) . This mass difference—attributable to the absence of a chlorine atom—directly impacts calculated molar refractivity and predicted passive membrane permeability, parameters critical for blood-brain barrier penetration models in CNS-targeted screening campaigns.
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 255.36 g·mol⁻¹ |
| Comparator Or Baseline | 4-((1H-pyrazol-1-yl)methyl)-1-(2-chlorobenzyl)piperidine (CAS 1396576-79-6): 289.80 g·mol⁻¹ |
| Quantified Difference | ΔMW = 34.44 g·mol⁻¹ (target is 11.9% lighter) |
| Conditions | Calculated from molecular formula; source: Chemsrc and ChemSpider databases. |
Why This Matters
A 12% molecular weight reduction relative to the chlorinated analog translates into measurably different physicochemical properties (e.g., LogP, polar surface area) that alter library screening outcomes and in silico ADMET predictions.
